molecular formula C21H22FN3O3S2 B2890821 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941972-58-3

2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2890821
CAS No.: 941972-58-3
M. Wt: 447.54
InChI Key: HNHBFCDDDWOLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds similar to 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone have been extensively researched for their antimicrobial properties. For instance, a study by Ștefania-Felicia Bărbuceanu et al. (2015) synthesized new heterocyclic condensed systems with bridgehead nitrogen from the thiazolo[3,2-b][1,2,4]triazoles class, which showed promising antimicrobial activity against various bacteria and yeasts. Similarly, research by Wu Qi (2014) designed and synthesized novel piperazine derivatives with demonstrated antibacterial activities against certain fungi and bacteria.

Antifungal and Antibacterial Activity

Several studies have focused on synthesizing derivatives of related compounds to enhance their antifungal and antibacterial effectiveness. For example, Vladimír Pejchal et al. (2015) synthesized amides with fluorobenzothiazol structures, which displayed antibacterial and antifungal activity comparable to standard medicinal drugs. Additionally, N. Patel and S. N. Agravat (2007) explored benzothiazole derivatives, finding significant antibacterial and antifungal activities in their synthesized compounds.

Antiviral Research

In the field of antiviral research, compounds like this compound have shown promise. The study by N. Al-Masoudi et al. (2007) synthesized new piperazinyl-4-nitroimidazole derivatives with potential as non-nucleoside reverse transcriptase inhibitors for HIV treatment.

Chemical Analysis and Characterization

The structural analysis and characterization of such compounds are crucial for understanding their potential applications. For instance, M. Govindhan et al. (2017) conducted a comprehensive study involving spectroscopic characterization and cytotoxicity evaluation of a synthesized compound, contributing to the understanding of its pharmacokinetic nature.

Synthesis Techniques

Research into efficient synthesis methods for these compounds is also a significant area of study. M. Haka and M. Kilbourn (1990) described the preparation of a dopamine reuptake inhibitor using a specific synthesis technique, demonstrating the diverse applications of these compounds in neuroscience research.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-2-30(27,28)16-8-6-15(7-9-16)14-19(26)24-10-12-25(13-11-24)21-23-20-17(22)4-3-5-18(20)29-21/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHBFCDDDWOLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.